molecular formula C7H12ClN3O2 B1471163 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride CAS No. 1461707-05-0

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

Cat. No.: B1471163
CAS No.: 1461707-05-0
M. Wt: 205.64 g/mol
InChI Key: OQRNWDMNCNQFLO-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride (CAS 1461707-05-0) is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its wide range of biological activities and its utility as a bioisostere for ester and amide functional groups . The morpholine ring is a common pharmacophore that can enhance solubility and contribute to biological activity. The 1,2,4-oxadiazole moiety is recognized for its role in the development of novel therapeutic agents and is present in several commercially available drugs, underscoring its relevance in pharmaceutical research . This specific molecular architecture makes the compound a valuable intermediate or precursor for researchers working across various domains, including the synthesis of potential antibacterial agents. Studies on structurally similar linezolid-like 1,2,4-oxadiazoles have demonstrated potent activity against Gram-positive multidrug-resistant pathogens, suggesting a potential research application in combating antibiotic resistance . Furthermore, the broader class of 1,3,4-oxadiazole derivatives has been extensively investigated for their anticancer properties, with mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, HDAC, and topoisomerase II . Researchers can utilize this compound to explore structure-activity relationships, develop new synthetic methodologies, and screen for biological activity in various assay systems. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRNWDMNCNQFLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-05-0
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
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Biochemical Analysis

Biochemical Properties

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active site or allosteric sites of the target molecules. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions but may degrade when exposed to light or high temperatures. Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production. Additionally, it may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Biological Activity

3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H12_{12}ClN3_3O2_2
  • Molecular Weight : 205.64 g/mol
  • SMILES Notation : CC1=NC(=NO1)C2COCCN2
  • InChIKey : DCASZZLXAHFAAN-UHFFFAOYSA-N

Structural Insights

The compound features a morpholine ring fused with a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The oxadiazole ring is particularly noteworthy due to its role in enhancing bioactivity through various mechanisms.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism of Action
5aMCF-715.63Induction of apoptosis via p53 activation
6aU9370.12Inhibition of cell proliferation
5bA5492.78Modulation of apoptotic pathways

These compounds have been shown to induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Antimicrobial Activity

The compound's oxadiazole structure has been linked to antimicrobial properties. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

The structure-activity relationship suggests that modifications on the oxadiazole ring can enhance antimicrobial efficacy .

Other Pharmacological Effects

Emerging studies indicate that oxadiazole derivatives may also exhibit anti-inflammatory and analgesic properties. For instance, a study reported that certain oxadiazole compounds reduced inflammation in animal models by inhibiting pro-inflammatory cytokines .

Case Study 1: Anticancer Potency

In a comparative study involving several oxadiazole derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 and A549. The study revealed that this compound had an IC50_{50} value comparable to standard chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening

A series of oxadiazole derivatives were screened against common bacterial pathogens. The results indicated that certain modifications on the oxadiazole ring significantly enhanced antimicrobial activity, with some compounds demonstrating MIC values lower than those of existing antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C7H11N3O2HClC_7H_{11}N_3O_2\cdot HCl and features both a morpholine moiety and an oxadiazole ring. The oxadiazole ring contributes to its diverse reactivity and biological activity, making it a valuable building block in synthetic chemistry.

Chemistry

In the field of chemistry, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, facilitating the development of novel materials and pharmaceuticals.

ApplicationDescription
Synthesis of HeterocyclesUtilized as a precursor in creating diverse heterocyclic compounds.
Reaction MechanismsInvestigated for its reactivity patterns in organic synthesis.

Biology

The compound exhibits promising biological activities, including antimicrobial, antifungal, and antiviral properties. Research indicates its potential in treating infections caused by resistant strains of bacteria and fungi.

Biological ActivityTarget OrganismsMechanism
AntimicrobialVarious bacteriaDisruption of cell wall synthesis
AntifungalCandida spp., Aspergillus spp.Inhibition of ergosterol biosynthesis
AntiviralInfluenza virusInterference with viral replication

Medicine

Ongoing research is focused on the therapeutic potential of this compound in infectious diseases and cancer treatment. Its ability to inhibit specific enzymes involved in disease pathways makes it a candidate for drug development.

Therapeutic AreaPotential Uses
Infectious DiseasesDevelopment of new antibiotics
OncologyTargeting cancer cell metabolism

Industry

In industrial applications, this compound is used in the production of polymers and coatings due to its unique chemical properties that enhance material performance.

Industrial ApplicationDescription
Polymer ProductionEnhances mechanical properties of polymers
CoatingsImproves durability and resistance to environmental factors

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Metabolism

Research published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. It was found to inhibit key metabolic pathways essential for cancer cell survival, indicating its potential as an adjunct therapy in cancer treatment protocols.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride
  • Molecular Formula : C₁₀H₁₆ClN₃O₂
  • Key Difference : Cyclobutyl substituent replaces the methyl group on the oxadiazole.
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine Hydrochloride
  • Molecular Formula : C₉H₁₅ClN₃O₂
  • Key Difference : Isopropyl group substitutes the methyl group.
  • Impact : Enhanced hydrophobicity and molecular weight (217.7 g/mol vs. 197.6 g/mol for the target compound), which may reduce aqueous solubility .
3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride
  • Key Difference : Methyl group at position 3 instead of 5 on the oxadiazole.

Variations in the Heterocyclic Core

4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine Hydrochloride
  • Molecular Formula : C₉H₁₆ClN₃O
  • Key Difference : Morpholine replaced by piperidine; oxadiazole linked via a methylene bridge.
  • Impact : Piperidine’s saturated ring may increase basicity (pKa ~10.5) compared to morpholine (pKa ~8.5), altering pharmacokinetics .
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClN₃O
  • Key Difference : Morpholine replaced by benzylamine.
  • Impact : Introduction of an aromatic ring enables π-π stacking interactions, which could enhance binding to hydrophobic enzyme pockets .

Functionalized Derivatives

Pyrimidine, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-(1-piperazinyl)-, Hydrochloride
  • Key Feature : Incorporates a pyrimidine-piperazine scaffold.

Preparation Methods

Cyclization of Amidoxime Derivatives with Carboxylic Acids

One of the most established synthetic routes to prepare 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves the cyclization of amidoxime intermediates with carboxylic acid derivatives under activating conditions.

  • Step 1: Formation of Amidoxime Intermediate

    Starting from a suitable nitrile or carboxamide precursor, hydroxylamine hydrochloride is reacted to form the amidoxime. For example, reacting an aryl-nitrile with hydroxylamine hydrochloride in the presence of a base yields the amidoxime intermediate.

  • Step 2: Cyclization to 1,2,4-Oxadiazole

    The amidoxime is then cyclized with a carboxylic acid or its derivative (such as an acid chloride or ester) using activating agents like the Vilsmeier reagent (e.g., POCl3/DMF complex). This promotes ring closure to form the 1,2,4-oxadiazole ring.

  • Step 3: Morpholine Substitution

    The morpholine moiety is introduced either by nucleophilic substitution on a suitable leaving group attached to the oxadiazole ring or by direct alkylation of the oxadiazole intermediate with morpholine under controlled conditions.

  • Reaction Conditions

    Typical reaction temperatures range from ambient to reflux (80–110 °C), with solvents such as dioxane, DMF, or acetonitrile. The cyclization often requires acidic or basic catalysis depending on the substrate and reagents.

  • Advantages

    This method is well-documented, providing good yields and structural specificity. It allows for the introduction of various substituents on the oxadiazole ring by varying the starting materials.

Microwave-Assisted Synthesis

Recent advancements have employed microwave irradiation to accelerate the synthesis of 1,2,4-oxadiazole derivatives including this compound.

  • Methodology

    Microwave-assisted reactions involve heating the reaction mixture containing the amidoxime and carboxylic acid derivative under microwave irradiation, which significantly reduces reaction times from hours to minutes.

  • Benefits

    • Enhanced reaction rates and improved yields.
    • Reduced solvent usage, aligning with green chemistry principles.
    • Improved purity due to minimized side reactions.
  • Typical Conditions

    Microwave power is adjusted to maintain temperatures around 100–130 °C for 10–30 minutes. Solvents like ethanol or acetonitrile are commonly used.

Cyclization via Hydroxylamine and Carboxamide Derivatives

An alternative approach involves the cyclization of benzophenone hydrazide or morpholine-2-carboxamide derivatives with hydroxylamine hydrochloride to form the oxadiazole ring.

  • Procedure

    • The carboxamide intermediate is treated with dimethylacetamide dimethyl acetal under reflux (~110 °C) to form an imidate intermediate.
    • This intermediate is then reacted with hydroxylamine hydrochloride in dioxane and glacial acetic acid.
    • Neutralization with sodium hydroxide leads to cyclization and formation of the oxadiazole ring.
  • Advantages

    This route allows for precise control over the substitution pattern on the oxadiazole ring and the morpholine attachment, yielding high-purity products suitable for pharmaceutical applications.

Reaction Type and Reagents Summary

Reaction Type Reagents/Conditions Purpose Notes
Amidoxime Formation Hydroxylamine hydrochloride, base Conversion of nitrile to amidoxime Mild conditions, aqueous or organic solvents
Cyclization Vilsmeier reagent (e.g., POCl3/DMF), acid chlorides Ring closure to 1,2,4-oxadiazole Requires controlled temperature
Nucleophilic Substitution Morpholine, base or acid catalyst Introduction of morpholine moiety Often performed under reflux
Microwave-assisted Cyclization Microwave irradiation, solvent (ethanol, acetonitrile) Accelerated ring formation Environmentally friendly, time-saving

Data Table: Typical Reaction Parameters and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base, solvent 60–80 2–4 hours 85–90 High purity amidoxime obtained
Cyclization with Vilsmeier reagent POCl3/DMF, acid chloride, inert atmosphere 80–110 3–6 hours 70–80 Requires careful temperature control
Morpholine substitution Morpholine, base (e.g., triethylamine) Reflux (100) 4–8 hours 75–85 Purification by recrystallization
Microwave-assisted cyclization Microwave, ethanol or acetonitrile 100–130 10–30 minutes 80–90 Green chemistry approach

Research Findings and Optimization

  • Yield Optimization

    Research indicates that the use of microwave-assisted cyclization improves yields and reduces reaction times compared to conventional heating methods. Optimization of solvent polarity and reaction time is critical for maximizing purity and yield.

  • Purification Techniques

    Purification typically involves recrystallization from solvents like ethanol or ethyl acetate, and chromatographic methods such as preparative HPLC to achieve >95% purity.

  • Scale-Up Considerations

    Industrial synthesis may utilize continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability while maintaining product quality.

  • Green Chemistry Trends

    Efforts to minimize volatile organic solvents and hazardous reagents are ongoing, with microwave-assisted synthesis and solvent-free conditions being promising alternatives.

Q & A

Q. What are the optimized synthetic routes for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride?

Methodology :

  • Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., HATU) in DMF with DIPEA as a base. For example, ethyl 2,2-difluoro-3-aminopropanoate hydrochloride was coupled with 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid using HATU, yielding 79% product after purification by NP flash chromatography .
  • Purification : Reverse-phase (RP) flash chromatography or silica-based methods are effective for isolating the final compound. Post-synthesis, acidification (pH 3–4) and ethyl acetate extraction are recommended for impurity removal .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodology :

  • NMR Spectroscopy : 1^1H NMR (600 MHz) in deuterated solvents (e.g., CDCl3_3) resolves key signals, such as the oxadiazole-linked aromatic protons (δ 8.43–7.57 ppm) and methyl groups (δ 2.70 ppm) .
  • HPLC/MS : High-resolution mass spectrometry (e.g., m/z 362.1 [M+Na]+^+) confirms molecular weight and purity. Retention times (e.g., Rt = 1.30 min) aid in method validation .
  • UV-Vis Spectrophotometry : Validates quantitative analysis in dosage forms, as demonstrated for morpholine derivatives in soft medicinal formulations .

Q. How should the compound be stored to ensure stability?

Methodology :

  • Storage Conditions : Store at -20°C in anhydrous DMSO (10 mg/mL) to prevent hydrolysis. Avoid aqueous solutions unless freshly prepared (e.g., in vivo studies require immediate use in 10% DMSO/45% saline) .
  • Stability Tests : Monitor degradation via accelerated stability studies (e.g., 25°C/60% RH) using HPLC to assess impurity profiles over time .

Advanced Research Questions

Q. How does the morpholine moiety influence 5-HT receptor binding and selectivity?

Methodology :

  • Pharmacological Profiling : Compare binding affinities (pKi) of analogs using radioligand displacement assays. For example, GR 127935 (pKi = 8.5 for 5-HT1B/1D_{1B/1D}) shows 100-fold selectivity over 5-HT1A_{1A}, attributed to the morpholine’s spatial orientation .
  • Structural Modifications : Replace morpholine with piperazine or spirocyclic systems (e.g., SB 224289) to evaluate changes in receptor interaction. Molecular docking studies with cryo-EM structures can validate binding poses .

Q. What crystallographic strategies resolve structural ambiguities in analogs?

Methodology :

  • SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXD for experimental phasing. High-resolution X-ray data (≤1.0 Å) are ideal for resolving oxadiazole-morpholine torsion angles .
  • Twinned Data Handling : Apply SHELXPRO for macromolecular interfaces when crystallizing hydrochloride salts, which may form twin lattices .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced CNS penetration?

Methodology :

  • Bioisosteric Replacement : Substitute the 5-methyl group on the oxadiazole with trifluoromethyl (e.g., 5-trifluoromethyl-1,2,4-oxadiazol-3-yl) to improve lipophilicity (logP) and blood-brain barrier permeability .
  • Pharmacokinetic Screening : Assess metabolic stability in liver microsomes and plasma protein binding. For example, morpholine derivatives with N-methylpiperazine show prolonged half-lives in rodent models .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride
Reactant of Route 2
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

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